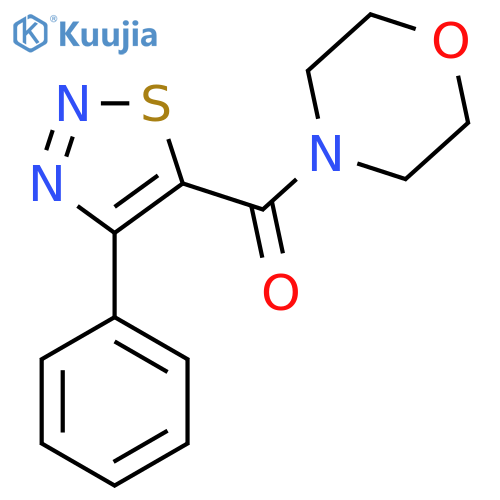Cas no 477857-70-8 (MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE)

MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE 化学的及び物理的性質
名前と識別子
-
- MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE
- 4-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)morpholine
- morpholin-4-yl-(4-phenylthiadiazol-5-yl)methanone
- Oprea1_681776
- MLS000721011
- HMS2699M05
- STK937920
- SMR000335559
- morpholin-4-yl(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
-
- MDL: MFCD02083303
- インチ: 1S/C13H13N3O2S/c17-13(16-6-8-18-9-7-16)12-11(14-15-19-12)10-4-2-1-3-5-10/h1-5H,6-9H2
- InChIKey: KAQXCRBWTLGJQR-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C2C=CC=CC=2)N=N1)C(N1CCOCC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 317
- トポロジー分子極性表面積: 83.6
- 疎水性パラメータ計算基準値(XlogP): 1.5
MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00916909-1g |
4-(4-Phenyl-1,2,3-thiadiazole-5-carbonyl)morpholine |
477857-70-8 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| abcr | AB299055-100mg |
Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone; . |
477857-70-8 | 100mg |
€283.50 | 2025-02-19 | ||
| abcr | AB299055-100 mg |
Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone; . |
477857-70-8 | 100 mg |
€221.50 | 2023-07-20 | ||
| Ambeed | A888074-1g |
4-(4-Phenyl-1,2,3-thiadiazole-5-carbonyl)morpholine |
477857-70-8 | 90% | 1g |
$350.0 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432633-1g |
Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone |
477857-70-8 | 90% | 1g |
¥2881 | 2023-04-03 |
MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE 関連文献
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONEに関する追加情報
Comprehensive Overview of MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE (CAS No. 477857-70-8)
MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE (CAS No. 477857-70-8) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound features a unique morpholine moiety linked to a 4-phenyl-1,2,3-thiadiazole scaffold, making it a versatile intermediate for various applications. Researchers are particularly interested in its potential as a bioactive molecule due to its structural similarity to other heterocyclic compounds with known pharmacological properties.
The thiadiazole ring system in MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE is a critical feature, as it is often associated with antimicrobial, anti-inflammatory, and anticancer activities. This has led to a surge in studies exploring its structure-activity relationships (SAR) and potential therapeutic applications. With the growing demand for novel drug candidates, this compound is increasingly being investigated for its role in drug discovery and pharmaceutical development.
In addition to its biomedical relevance, MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE is also being studied for its potential in material science. Its heterocyclic framework and aromatic properties make it a promising candidate for use in organic electronics and photovoltaic materials. The compound's ability to form stable molecular complexes with metals and other organic molecules further expands its utility in catalysis and nanotechnology.
One of the most frequently asked questions about MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE is its synthesis pathway. The compound is typically prepared through a multi-step organic synthesis involving the condensation of morpholine with a 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid derivative. Researchers are continually optimizing these methods to improve yield and purity, which are critical for its application in high-value industries.
Another area of interest is the safety profile of MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE. While it is not classified as a hazardous substance, proper handling and storage are essential to ensure its stability and longevity. The compound's physicochemical properties, such as solubility and melting point, are well-documented, providing valuable insights for researchers working with it in laboratory settings.
The growing interest in sustainable chemistry has also put MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE in the spotlight. Scientists are exploring green synthesis methods to produce this compound with minimal environmental impact. This aligns with the broader trend of eco-friendly chemical production, which is a key focus for industries aiming to reduce their carbon footprint.
In conclusion, MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE (CAS No. 477857-70-8) is a compound of significant scientific and industrial interest. Its unique chemical structure and diverse applications make it a valuable subject of study in both pharmaceutical and material science research. As advancements in organic synthesis and molecular design continue, this compound is expected to play an increasingly important role in the development of next-generation therapeutics and advanced materials.
477857-70-8 (MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE) 関連製品
- 2138050-98-1(rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole)
- 21850-52-2(4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde)
- 1251617-59-0(6-({(4-methoxyphenyl)methylcarbamoyl}methyl)-7-oxo-6H,7H-1,2thiazolo4,5-dpyrimidine-3-carboxamide)
- 2165532-10-3(1-((1S,2S)-2-(3-bromophenyl)cyclopropyl)ethanone)
- 1804783-53-6(2-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 212778-67-1(3-Phenyl-4-(phenylethynyl)cinnoline)
- 2549006-17-7(1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole)
- 1806950-54-8(Methyl 5-cyano-3-(difluoromethyl)-4-iodopyridine-2-acetate)
- 2034444-06-7(3-(phenylsulfanyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}propanamide)
- 1807021-75-5(3-Aminomethyl-4-chloro-5-cyanophenylacetic acid)
